molecular formula C14H21N3O B2370613 2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097937-40-9

2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2370613
CAS No.: 2097937-40-9
M. Wt: 247.342
InChI Key: QNELVHKODBGPSW-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound that features a piperidine ring fused to a cinnoline core

Mechanism of Action

Target of Action

The primary targets of the compound “2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one” are currently unknown. Piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperidine derivatives are known to have a wide variety of biological activities , suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been explicitly reported in the literature. The impact of these properties on the bioavailability of the compound is therefore unknown. Piperidine derivatives are generally synthesized for their potential as pharmaceuticals

Result of Action

Piperidine derivatives are known to have a wide variety of biological activities , suggesting that they may have diverse molecular and cellular effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective catalysts, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or hydride donors like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a piperidine ring and a cinnoline core, which may confer distinct biological activities and chemical properties not observed in other similar compounds.

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14-9-12-3-1-2-4-13(12)16-17(14)10-11-5-7-15-8-6-11/h9,11,15H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNELVHKODBGPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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